Butyric Acid Exhibits 30‑Fold Higher Potency as an HDAC Inhibitor Compared to Propionic Acid
In a nuclear extract assay from HT‑29 human colon carcinoma cells, butyrate (the conjugate base of butyric acid) was the most potent HDAC inhibitor among tested SCFAs, with an IC₅₀ of 0.09 mM. In contrast, propionate was markedly less potent, with a 30‑fold higher IC₅₀ [1]. This potency advantage was replicated in a whole‑cell HeLa Mad 38‑based reporter gene assay, where butyrate remained the most potent inhibitor, while other SCFAs and polyphenol metabolites were substantially weaker or inactive [1].
| Evidence Dimension | HDAC inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.09 mM (as butyrate) |
| Comparator Or Baseline | Propionate: IC₅₀ ~2.7 mM (calculated as 30‑fold less potent) |
| Quantified Difference | ~30‑fold more potent |
| Conditions | Nuclear extracts from HT‑29 human colon carcinoma cells; Boc‑Lys(Ac)‑AMC substrate |
Why This Matters
Procurement of butyric acid over propionic acid is essential for applications requiring robust HDAC inhibition, such as epigenetic research or cell differentiation studies.
- [1] Waldecker, M., Kautenburger, T., Daumann, H., Busch, C., & Schrenk, D. (2008). Inhibition of histone‑deacetylase activity by short‑chain fatty acids and some polyphenol metabolites formed in the colon. Journal of Nutritional Biochemistry, 19(9), 587‑593. View Source
